molecular formula C19H12IN3O3S B4956341 N-({[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide

N-({[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide

Cat. No. B4956341
M. Wt: 489.3 g/mol
InChI Key: NAELWZOOOSCYKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide, also known as IBF, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic applications. IBF is a benzoxazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of N-({[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. N-({[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival. N-({[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide also inhibits the NF-kB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-({[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion. N-({[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In addition, N-({[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of N-({[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide for lab experiments is its relatively low toxicity, which allows for higher concentrations to be used without affecting cell viability. However, one limitation of N-({[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide is its poor solubility in aqueous solutions, which may limit its use in certain experiments. In addition, N-({[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide has not been extensively studied in vivo, which may limit its potential therapeutic applications.

Future Directions

There are several potential future directions for research on N-({[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide. One area of interest is the development of more efficient synthesis methods for N-({[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide, which may improve its availability for research and potential therapeutic applications. Another area of interest is the investigation of N-({[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide's potential use in combination with other drugs or therapies, to enhance its therapeutic effects. Finally, further research is needed to fully understand the mechanism of action of N-({[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide, which may lead to the development of more targeted therapies for cancer and other diseases.

Synthesis Methods

N-({[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide has been synthesized using several methods, including the reaction of 4-iodoaniline with 2-aminobenzoic acid, followed by the reaction with carbon disulfide and 2-furoyl chloride. Another method involves the reaction of 4-iodoaniline with 2-aminobenzoxazole, followed by the reaction with carbon disulfide and 2-furoyl chloride. Both methods result in the formation of N-({[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide as a white crystalline solid.

Scientific Research Applications

N-({[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide has been investigated for its potential therapeutic applications in various fields of scientific research. One of the most promising applications of N-({[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide is in the treatment of cancer. N-({[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide has been shown to inhibit the growth of cancer cells, both in vitro and in vivo, by inducing apoptosis and cell cycle arrest. N-({[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide has also been investigated for its potential use as an anti-inflammatory agent, due to its ability to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-[[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12IN3O3S/c20-12-5-3-11(4-6-12)18-22-14-10-13(7-8-15(14)26-18)21-19(27)23-17(24)16-2-1-9-25-16/h1-10H,(H2,21,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAELWZOOOSCYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12IN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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